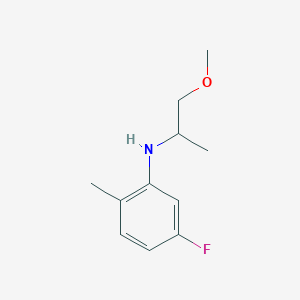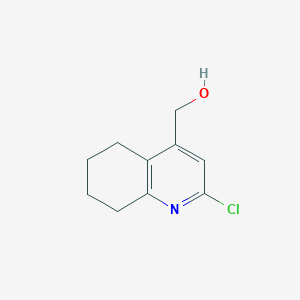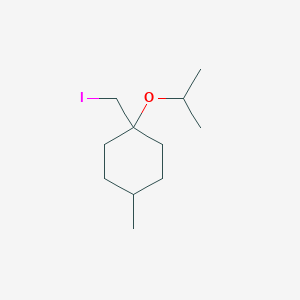
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound characterized by the presence of an iodomethyl group, a methyl group, and a propan-2-yloxy group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane typically involves the iodination of a suitable precursor. One common method is the reaction of 4-methyl-1-(propan-2-yloxy)cyclohexane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating (40-60°C).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone, water), and controlled temperature (0-25°C).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran), and low temperature (0-10°C).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or ketones.
Reduction: Reduced derivatives with the iodomethyl group converted to a methyl group.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane depends on its chemical interactions with other molecules. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The propan-2-yloxy group may enhance the compound’s solubility and reactivity. The molecular targets and pathways involved vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Iodomethyl)-1-(propan-2-yloxy)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(Iodomethyl)-1-(propan-2-yloxy)cycloheptane: Similar structure but with a cycloheptane ring.
1-(Iodomethyl)-1-(propan-2-yloxy)cyclooctane: Similar structure but with a cyclooctane ring.
Uniqueness
1-(Iodomethyl)-4-methyl-1-(propan-2-yloxy)cyclohexane is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its chemical reactivity and physical properties. The combination of the iodomethyl and propan-2-yloxy groups also provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H21IO |
|---|---|
Peso molecular |
296.19 g/mol |
Nombre IUPAC |
1-(iodomethyl)-4-methyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C11H21IO/c1-9(2)13-11(8-12)6-4-10(3)5-7-11/h9-10H,4-8H2,1-3H3 |
Clave InChI |
HQYWOHXKJKMKLY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CI)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



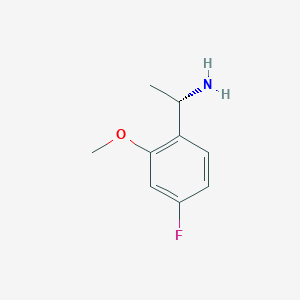
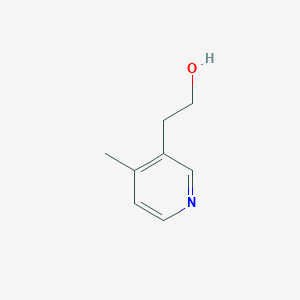
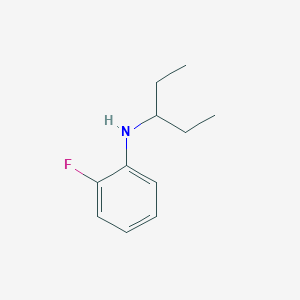
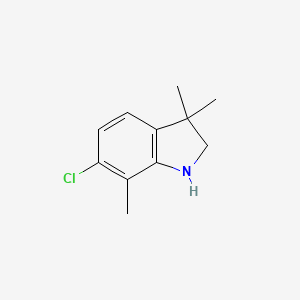
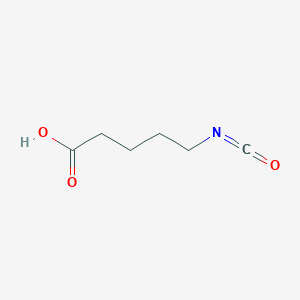

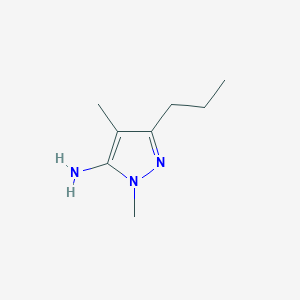
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)
amine](/img/structure/B15272542.png)
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)

